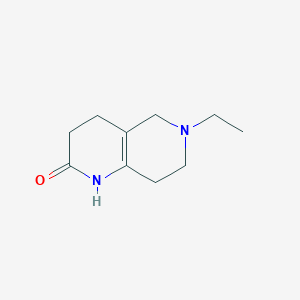6-Ethyl-3,4,5,6,7,8-hexahydro-1,6-naphthyridin-2(1H)-one
CAS No.:
Cat. No.: VC16007117
Molecular Formula: C10H16N2O
Molecular Weight: 180.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H16N2O |
|---|---|
| Molecular Weight | 180.25 g/mol |
| IUPAC Name | 6-ethyl-1,3,4,5,7,8-hexahydro-1,6-naphthyridin-2-one |
| Standard InChI | InChI=1S/C10H16N2O/c1-2-12-6-5-9-8(7-12)3-4-10(13)11-9/h2-7H2,1H3,(H,11,13) |
| Standard InChI Key | CSWCFAKNPVSQMY-UHFFFAOYSA-N |
| Canonical SMILES | CCN1CCC2=C(C1)CCC(=O)N2 |
Introduction
Chemical Identity and Structural Features
Systematic Nomenclature and Molecular Architecture
The compound is formally named 6-ethyl-3,4,5,6,7,8-hexahydro-1,6-naphthyridin-2(1H)-one under IUPAC conventions, reflecting its bicyclic framework comprising two fused six-membered rings (pyridine and piperidinone) with partial saturation . Key structural attributes include:
-
A 1,6-naphthyridinone core featuring nitrogen atoms at positions 1 and 6
-
Hexahydro saturation across positions 3-8, creating a partially hydrogenated system
-
An ethyl group (-CH2CH3) at position 6, influencing steric and electronic properties
The molecular formula (C10H16N2O) and mass (180.25 g/mol) align with database entries from chemical suppliers . X-ray crystallographic data remains unreported, but computational models suggest a boat conformation for the saturated ring, stabilized by intramolecular hydrogen bonding between the lactam oxygen and adjacent NH group .
Physicochemical Properties
Experimental and predicted physicochemical parameters from supplier documentation include:
| Property | Value | Method/Notes |
|---|---|---|
| LogP (octanol-water) | -0.49 | Calculated, indicates moderate hydrophilicity |
| Polar Surface Area | 32 Ų | Impacts membrane permeability |
| Hydrogen Bond Donors | 1 | Lactam NH group |
| Hydrogen Bond Acceptors | 2 | Lactam O and pyridine N |
| Rotatable Bonds | 1 | Ethyl group flexibility |
The compound's solubility profile remains uncharacterized experimentally, but the calculated LogP suggests preferential solubility in polar aprotic solvents like DMSO or DMF. Thermal stability data is absent from available sources.
Synthetic Methodologies
Retrosynthetic Analysis
Two primary strategies emerge for constructing the 1,6-naphthyridinone core, as extrapolated from related systems :
-
Pyridine-based approaches: Cyclization of substituted pyridine precursors
-
Pyridone-based routes: Annulation reactions utilizing 2-pyridone derivatives
The ethyl group at position 6 likely originates from either:
-
Direct alkylation of a secondary amine intermediate
-
Use of ethyl-containing building blocks during ring formation
Reported Synthetic Pathways
While no peer-reviewed procedure specifically details this compound's synthesis, patent literature on analogous 1,6-naphthyridinones suggests viable routes :
Route A: Pyridine cyclocondensation
-
Starting material: 4-Aminonicotinate derivative (e.g., ethyl 4-amino-3-ethoxycarbonylpyridine-2-carboxylate)
-
Malonate condensation: React with diethyl malonate under basic conditions (NaOEt/EtOH)
-
Cyclization: Intramolecular lactam formation via heating or acid catalysis
-
Ethyl introduction: Late-stage alkylation using ethyl bromide or via reductive amination
Route B: Pyridone annulation
-
Pyridone precursor: 6-Ethyl-3,4-dihydropyridin-2(1H)-one
-
Ring expansion: Vinylogous Mannich reaction with acrylate derivatives
-
Oxidative aromatization: Selective dehydrogenation to establish the pyridine ring
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume